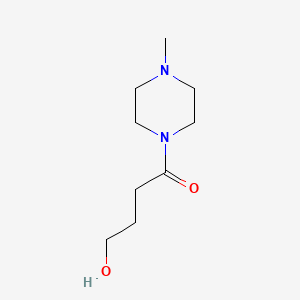
2,4,5-Trimethylfluorobenzene
Descripción general
Descripción
2,4,5-Trimethylfluorobenzene is an organic compound with the molecular formula C9H11F It is a derivative of fluorobenzene, where three methyl groups are substituted at the 2, 4, and 5 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylfluorobenzene can be synthesized through several methods. One common approach involves the fluorination of 1,2,4,5-tetramethylbenzene using xenon difluoride and hydrogen fluoride in dichloromethane at room temperature. This reaction typically proceeds with a yield of around 7% .
Industrial Production Methods: Industrial production of this compound often involves similar fluorination techniques but on a larger scale. The choice of fluorinating agents and solvents may vary to optimize yield and cost-effectiveness. The process conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Trimethylfluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products vary based on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
2,4,5-Trimethylfluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,4,5-trimethylfluorobenzene exerts its effects depends on the specific reactions it undergoes. In general, the fluorine atom and methyl groups influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
2,4,5-Trifluorobenzene: Similar structure but with three fluorine atoms instead of methyl groups.
2,4,6-Trimethylfluorobenzene: Similar structure but with methyl groups at different positions.
2,4,5-Trimethylbenzene: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: 2,4,5-Trimethylfluorobenzene is unique due to the specific positioning of its methyl groups and the presence of a fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propiedades
IUPAC Name |
1-fluoro-2,4,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUUIAYIQHHFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile](/img/structure/B3351764.png)




![1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3351789.png)


![1H-Pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B3351813.png)
